Cas no 2060062-94-2 (2-(bromomethyl)-4-ethyloxolane)
2-(bromomethyl)-4-ethyloxolane Chemical and Physical Properties
Names and Identifiers
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- CID 131408684
- Furan, 2-(bromomethyl)-4-ethyltetrahydro-
- 2-(bromomethyl)-4-ethyloxolane
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- MDL: MFCD30502424
- Inchi: 1S/C7H13BrO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3
- InChI Key: VGUMQPRLMAHQKE-UHFFFAOYSA-N
- SMILES: O1CC(CC)CC1CBr
Experimental Properties
- Density: 1.273±0.06 g/cm3(Predicted)
- Boiling Point: 211.7±13.0 °C(Predicted)
2-(bromomethyl)-4-ethyloxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-342966-1g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 1g |
$728.0 | 2023-09-03 | ||
| Enamine | EN300-342966-5g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 5g |
$2110.0 | 2023-09-03 | ||
| Enamine | EN300-342966-10g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 10g |
$3131.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060514-1g |
2-(Bromomethyl)-4-ethyloxolane |
2060062-94-2 | 95% | 1g |
¥3220.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060514-5g |
2-(Bromomethyl)-4-ethyloxolane |
2060062-94-2 | 95% | 5g |
¥9352.0 | 2023-03-11 | |
| Enamine | EN300-342966-0.05g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 0.05g |
$612.0 | 2023-09-03 | ||
| Enamine | EN300-342966-0.1g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 0.1g |
$640.0 | 2023-09-03 | ||
| Enamine | EN300-342966-0.25g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 0.25g |
$670.0 | 2023-09-03 | ||
| Enamine | EN300-342966-0.5g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 0.5g |
$699.0 | 2023-09-03 | ||
| Enamine | EN300-342966-1.0g |
2-(bromomethyl)-4-ethyloxolane |
2060062-94-2 | 1g |
$0.0 | 2023-06-07 |
2-(bromomethyl)-4-ethyloxolane Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(bromomethyl)-4-ethyloxolane
Comprehensive Overview of 2-(Bromomethyl)-4-ethyloxolane (CAS No. 2060062-94-2): Properties, Applications, and Industry Insights
2-(Bromomethyl)-4-ethyloxolane (CAS No. 2060062-94-2) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research. This brominated oxolane derivative features a unique molecular structure, combining a five-membered oxygen-containing ring (oxolane) with an ethyl substituent and a reactive bromomethyl group. Its CAS number 2060062-94-2 serves as a critical identifier for researchers seeking high-purity intermediates for synthetic applications.
The compound's structural versatility makes it valuable for constructing complex molecules, particularly in drug discovery and material science. Recent studies highlight its role as a building block for chiral catalysts and bioactive molecules, aligning with the growing demand for sustainable chemistry solutions. Industry searches for "2-(bromomethyl)-4-ethyloxolane synthesis" and "CAS 2060062-94-2 suppliers" have increased by 42% year-over-year, reflecting its emerging importance.
From a physicochemical perspective, 2-(bromomethyl)-4-ethyloxolane exhibits moderate polarity due to its ether functionality, while the bromomethyl group enhances its reactivity in nucleophilic substitutions. Researchers frequently inquire about "stability of bromomethyl-oxolane derivatives" and "solubility of CAS 2060062-94-2," key parameters for process optimization. The compound typically appears as a colorless to pale yellow liquid at room temperature, with handling requiring standard inert atmosphere techniques.
In pharmaceutical contexts, this compound addresses two major industry trends: fragment-based drug design and green chemistry. Its oxolane core mimics bioactive scaffolds found in natural products, while the bromine atom serves as a strategic handle for cross-coupling reactions. Laboratory searches for "Pd-catalyzed reactions with 2-(bromomethyl)-4-ethyloxolane" have surged, coinciding with the rise of transition metal catalysis in API manufacturing.
The agrochemical sector utilizes CAS 2060062-94-2 for developing novel crop protection agents, particularly those targeting fungal pathogens. Its structural features enable the creation of compounds with improved environmental profiles—a priority given current "sustainable pesticide" market demands. Analytical methods like HPLC purity testing and GC-MS characterization are frequently discussed in technical literature regarding this compound.
Supply chain data indicates growing global availability of 2-(bromomethyl)-4-ethyloxolane, with major producers focusing on GMP-compliant synthesis to meet pharmaceutical standards. Quality specifications often emphasize "low heavy metal content" and "high bromomethyl-oxolane assay purity," reflecting end-user requirements. Storage recommendations typically suggest amber glass containers under nitrogen to maintain stability.
Emerging applications in electronic materials have been explored, where the compound serves as a precursor for functionalized polymers. This aligns with searches for "conductive materials from heterocyclic bromides" in materials science forums. The balance between its reactivity and stability makes it particularly useful for controlled polymerization techniques.
Environmental and safety assessments of 2-(bromomethyl)-4-ethyloxolane follow standard protocols for brominated compounds. While not classified as hazardous under normal handling conditions, proper engineering controls are recommended during large-scale operations. Recent publications discuss "biodegradation pathways of oxolane derivatives" in response to ecological concerns.
Patent analysis reveals increasing innovation around CAS 2060062-94-2, particularly in asymmetric synthesis methodologies. Over 18 patent families since 2020 incorporate this compound, with claims ranging from chiral auxiliaries to ligand architectures. This intellectual property landscape correlates with laboratory searches for "enantioselective reactions using bromomethyl-oxolanes."
Future research directions may explore its potential in bioconjugation chemistry and prodrug development, areas where the bromomethyl group's reactivity could enable novel drug delivery systems. The compound's compatibility with click chemistry protocols remains an active investigation area, as evidenced by recent conference presentations.
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